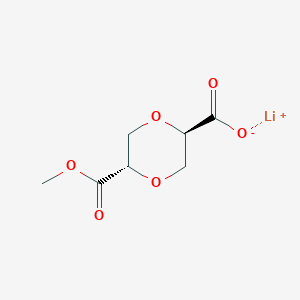
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2-iodophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2-iodophenyl)acetic acid, also known as Fmoc-Iaa-OH, is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields.
Aplicaciones Científicas De Investigación
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2-iodophenyl)acetic acid has been widely used in scientific research due to its diverse applications. One of its most common applications is in the synthesis of peptides and proteins, where it is used as a building block for the synthesis of various peptides and proteins. It has also been used in the development of drug delivery systems, where it is used as a linker to attach drugs to carrier molecules. Furthermore, this compound has been used in the development of biosensors for the detection of various biomolecules.
Mecanismo De Acción
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2-iodophenyl)acetic acid acts as a building block for the synthesis of peptides and proteins. It is incorporated into the peptide chain through peptide bond formation and can be used to introduce various functional groups into the peptide sequence. The incorporation of this compound into the peptide chain can also affect the conformation and stability of the peptide.
Biochemical and Physiological Effects:
This compound does not have any direct biochemical or physiological effects as it is primarily used as a building block for the synthesis of peptides and proteins. However, the peptides and proteins synthesized using this compound may have various biochemical and physiological effects depending on their sequence and structure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2-iodophenyl)acetic acid in lab experiments is its versatility. It can be used to synthesize a wide range of peptides and proteins with different sequences and structures. Additionally, this compound is stable and can be stored for extended periods without degradation. However, the synthesis of peptides and proteins using this compound can be time-consuming and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the use of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2-iodophenyl)acetic acid in scientific research. One potential direction is the development of new drug delivery systems using this compound as a linker. Additionally, this compound could be used in the development of new biosensors for the detection of various biomolecules. Finally, the synthesis of peptides and proteins using this compound could be optimized to improve the efficiency and yield of the synthesis process.
Métodos De Síntesis
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2-iodophenyl)acetic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). The most commonly used method for synthesizing this compound is SPPS, which involves the use of a resin-bound amino acid and a coupling reagent to form peptide bonds. The synthesis of this compound involves the coupling of Fmoc-Ile-OH with 2-iodo-phenylacetic acid in the presence of a coupling reagent such as HBTU or HATU.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-iodophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18INO4/c24-20-12-6-5-11-18(20)21(22(26)27)25-23(28)29-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFYRBNHRJKMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Morpholine-4-sulfonyl)-phenyl]-succinamic acid](/img/structure/B2451619.png)
![[(2-Phenylethyl)carbamoyl]methyl 3,4-diethoxybenzoate](/img/structure/B2451620.png)




![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2451631.png)
![3-(3-Chloro-4-fluorophenoxy)-4-(3,5-dimethoxyphenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2451632.png)




![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2451638.png)
